molecular formula C12H11FN2O B8412836 N-(2-Cyano-4-fluorophenyl)-4-piperidone

N-(2-Cyano-4-fluorophenyl)-4-piperidone

Cat. No. B8412836
M. Wt: 218.23 g/mol
InChI Key: PVRKCEBQFCGOEX-UHFFFAOYSA-N
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Patent
US06376503B1

Procedure details

A solution of 39 (1.483 g, 5.36 mmol) in 6N aqueous HCl (25 mL) was treated with acetic acid (50 mL) at room temperature. The mixture was stirred at room temperature (3 d). The solvent was removed in vacuo and the residue dissolved in dichloromethane and sodium carbonate solution. The aqueous layer was extracted with three additional portions of dichloromethane and the combined organic extracts were washed with brine, dried over Na2SO4, and concentrated under reduced pressure. PCTLC (SiO2, 6 mm, 20% EtOAc-80% hexane) afforded the title compound (40).
Name
39
Quantity
1.483 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1O[C:5]2([CH2:10][CH2:9][N:8]([C:11]3[CH:16]=[CH:15][C:14]([F:17])=[CH:13][C:12]=3[C:18]#[N:19])[CH2:7][CH2:6]2)[O:4]C1C.C(O)(=O)C>Cl>[C:18]([C:12]1[CH:13]=[C:14]([F:17])[CH:15]=[CH:16][C:11]=1[N:8]1[CH2:9][CH2:10][C:5](=[O:4])[CH2:6][CH2:7]1)#[N:19]

Inputs

Step One
Name
39
Quantity
1.483 g
Type
reactant
Smiles
C1C(C)OC2(CCN(CC2)C2=C(C=C(C=C2)F)C#N)O1
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
25 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature (3 d)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in dichloromethane
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with three additional portions of dichloromethane
WASH
Type
WASH
Details
the combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
C(#N)C1=C(C=CC(=C1)F)N1CCC(CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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